molecular formula C8H5ClF3NO B11810763 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone

1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B11810763
M. Wt: 223.58 g/mol
InChI Key: XBLKIKPWBCEGEA-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridine ring followed by the formation of the ethanone moiety. One common method involves the reaction of 6-chloro-5-(trifluoromethyl)pyridine with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but lacks the chloro group.

    1-(5-Trifluoromethyl-pyridin-3-yl)ethanone: Similar structure with the trifluoromethyl group at a different position.

Uniqueness

1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-6(8(10,11)12)7(9)13-3-5/h2-3H,1H3

InChI Key

XBLKIKPWBCEGEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F

Origin of Product

United States

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